Bis(4-chloro-3,5-dimethylphenoxy)methane

Catalog No.
S14226439
CAS No.
219529-37-0
M.F
C17H18Cl2O2
M. Wt
325.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-chloro-3,5-dimethylphenoxy)methane

CAS Number

219529-37-0

Product Name

Bis(4-chloro-3,5-dimethylphenoxy)methane

IUPAC Name

2-chloro-5-[(4-chloro-3,5-dimethylphenoxy)methoxy]-1,3-dimethylbenzene

Molecular Formula

C17H18Cl2O2

Molecular Weight

325.2 g/mol

InChI

InChI=1S/C17H18Cl2O2/c1-10-5-14(6-11(2)16(10)18)20-9-21-15-7-12(3)17(19)13(4)8-15/h5-8H,9H2,1-4H3

InChI Key

GSSYNVSMWVVLJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCOC2=CC(=C(C(=C2)C)Cl)C

Bis(4-chloro-3,5-dimethylphenoxy)methane is an organic compound characterized by its unique structure featuring two 4-chloro-3,5-dimethylphenoxy groups attached to a central methane unit. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its biological activity and chemical properties.

Typical of aryl ethers. These reactions may include:

  • Nucleophilic Substitution: The chlorine atoms on the phenyl rings can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings can also participate in electrophilic substitution reactions, allowing for further functionalization.
  • Dehydrochlorination: Under certain conditions, bis(4-chloro-3,5-dimethylphenoxy)methane may lose hydrogen chloride, forming a more reactive species.

Research indicates that bis(4-chloro-3,5-dimethylphenoxy)methane exhibits significant biological activity. It has been shown to possess:

  • Antimicrobial Properties: The compound has demonstrated effectiveness against various bacterial strains.
  • Inhibitory Effects: Studies have indicated that it may inhibit certain enzymes, making it a candidate for further investigation in drug development.

The synthesis of bis(4-chloro-3,5-dimethylphenoxy)methane can be achieved through several methods:

  • Direct Coupling Reaction: A common method involves the coupling of 4-chloro-3,5-dimethylphenol with formaldehyde in the presence of a suitable catalyst.
  • Halogenation and Subsequent Reaction: Starting from 3,5-dimethylphenol, chlorination can be performed to introduce chlorine atoms before coupling.
  • Use of Protective Groups: In some synthetic routes, protecting groups may be employed to facilitate selective reactions on the aromatic rings.

Bis(4-chloro-3,5-dimethylphenoxy)methane has several applications:

  • Agricultural Chemicals: It is being explored as a potential herbicide or pesticide due to its biological activity.
  • Pharmaceuticals: Its inhibitory properties make it a candidate for drug development targeting specific diseases.
  • Material Science: The compound may also find applications in the development of new materials with desired chemical properties.

Studies examining the interactions of bis(4-chloro-3,5-dimethylphenoxy)methane with biological systems are crucial for understanding its potential effects. Key findings include:

  • Binding Affinity: Research has shown that this compound can bind effectively to certain enzymes and receptors, influencing their activity.
  • Toxicological Assessments: Preliminary toxicological studies suggest that while it exhibits biological activity, further assessments are needed to determine safety profiles.

Several compounds share structural similarities with bis(4-chloro-3,5-dimethylphenoxy)methane. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
Tris(4-chlorophenyl)methaneContains three chlorophenyl groupsGreater chlorination leading to different reactivity
Bis(3,5-dimethylphenyl) etherTwo 3,5-dimethylphenyl groupsLacks chlorine substituents
Bis(4-methylphenyl) etherTwo 4-methylphenyl groupsDifferent methyl substitution pattern

Uniqueness of Bis(4-chloro-3,5-dimethylphenoxy)methane

Bis(4-chloro-3,5-dimethylphenoxy)methane stands out due to its specific combination of chlorine and methyl substitutions on the phenolic rings. This unique structure not only influences its chemical reactivity but also enhances its biological activity compared to similar compounds. The presence of both chlorine and methyl groups provides a balance between hydrophobic and electrostatic interactions that may contribute to its efficacy as a bioactive agent.

XLogP3

6.4

Hydrogen Bond Acceptor Count

2

Exact Mass

324.0683852 g/mol

Monoisotopic Mass

324.0683852 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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